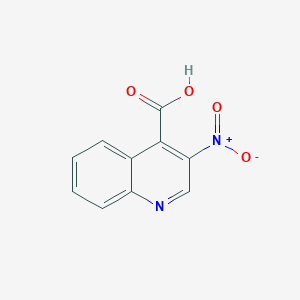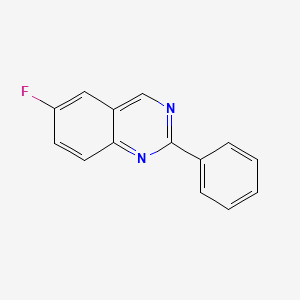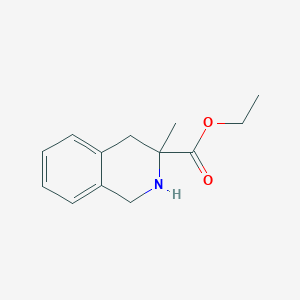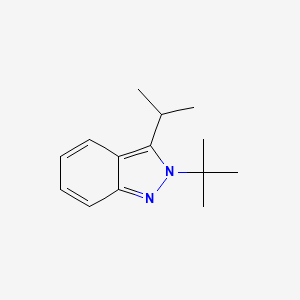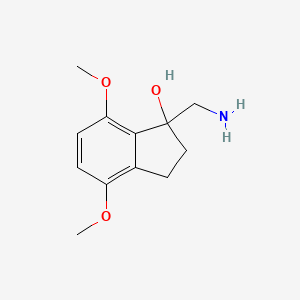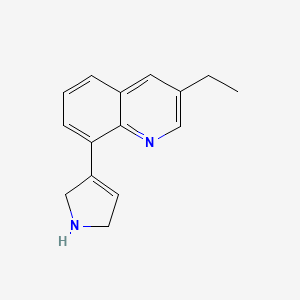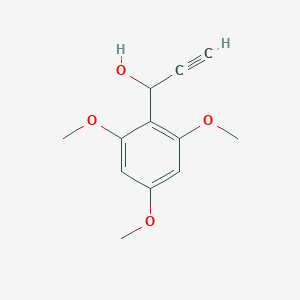
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol This compound features a phenyl ring substituted with three methoxy groups and a propynyl alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol can be synthesized through the alkynylation of aromatic aldehydes. One common method involves the reaction of 2,4,6-trimethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
. These methods often involve optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one or 1-(2,4,6-trimethoxyphenyl)prop-2-ynoic acid.
Reduction: Formation of 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-ol or 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-ane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-leukemic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its biological effects . The compound’s methoxy groups and alkyne functionality play crucial roles in its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-1-(2,3,4-trimethoxyphenyl)prop-2-yn-1-ol
- 3-Phenyl-1-(2,4,5-trimethoxyphenyl)prop-2-yn-1-ol
- 3-Phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-ol
Uniqueness
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of an alkyne group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Propriétés
Numéro CAS |
61040-72-0 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H14O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h1,6-7,9,13H,2-4H3 |
Clé InChI |
SWTIFAXMKKYMLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(C#C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


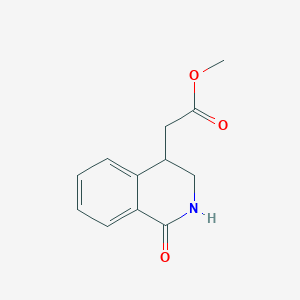


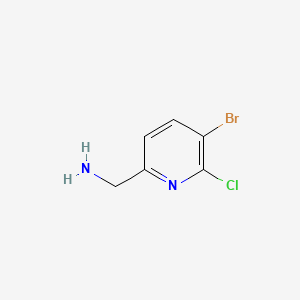
![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)
